molecular formula C17H19ClN6 B14664469 4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride CAS No. 40497-80-1

4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride

Cat. No.: B14664469
CAS No.: 40497-80-1
M. Wt: 342.8 g/mol
InChI Key: ZXSMZQXDPVSQEU-UHFFFAOYSA-N
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Description

4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzhydryl group attached to the nitrogen atom at the 4-position of the pyrimidine ring, along with four amino groups at the 2, 4, 5, and 6 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the reaction of guanidine with β-diketones under acidic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction. Benzhydryl chloride reacts with the pyrimidine derivative in the presence of a base such as sodium hydride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Reduced amines and corresponding alcohols.

    Substitution Products: Alkylated, acylated, and other substituted derivatives.

Scientific Research Applications

4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. It can inhibit enzyme function by binding to the active site or allosteric sites.

    Pathways Involved: The compound affects various biochemical pathways, including signal transduction, metabolic pathways, and gene expression. Its interaction with cellular components leads to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 2,4,6-triaminopyrimidine and 2,4-diamino-6-chloropyrimidine share structural similarities with 4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride.

    Benzhydryl Compounds: Compounds like benzhydrylamine and benzhydryl chloride have similar benzhydryl groups but differ in their overall structure and functional groups.

Uniqueness

This compound is unique due to the combination of its pyrimidine ring with multiple amino groups and a benzhydryl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

40497-80-1

Molecular Formula

C17H19ClN6

Molecular Weight

342.8 g/mol

IUPAC Name

4-N-benzhydrylpyrimidine-2,4,5,6-tetramine;hydrochloride

InChI

InChI=1S/C17H18N6.ClH/c18-13-15(19)22-17(20)23-16(13)21-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,14H,18H2,(H5,19,20,21,22,23);1H

InChI Key

ZXSMZQXDPVSQEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=NC(=NC(=C3N)N)N.Cl

Origin of Product

United States

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